3-Iodothyronamine-d4 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

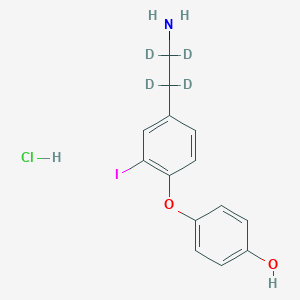

3-Iodothyronamine-d4 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H15ClINO2 and its molecular weight is 395.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolic Regulation

Anti-Obesity Potential:

Research indicates that T1AM acts as an anti-obesity agent by modulating energy expenditure and metabolic pathways. Studies have shown that T1AM can activate trace amine-associated receptor 1 (TAAR1), which is linked to increased metabolic rate and reduced fat accumulation. In vitro experiments demonstrated that derivatives like 3-Iodothyronamine-d4 can enhance the activation of mTAAR1, leading to significant changes in glucose metabolism and energy homeostasis .

Case Study:

A study explored the pharmacokinetic properties of various T1AM derivatives, including 3-Iodothyronamine-d4. The findings suggested that these compounds could effectively increase plasma glucose levels while exerting a negative inotropic effect on cardiac tissues, indicating their dual role in metabolic modulation and cardiovascular health .

Cardiovascular Effects

Cardiac Function Modulation:

T1AM has been identified as a potent modulator of cardiac function. It induces rapid physiological changes such as hypothermia and bradycardia through its action on TAAR1. The administration of T1AM in animal models resulted in decreased cardiac output and altered heart rate dynamics, suggesting its potential use in treating conditions characterized by excessive cardiac activity .

Case Study:

In an ex vivo heart preparation study, T1AM was shown to significantly reduce cardiac output within minutes of administration. This rapid effect highlights the compound's potential for immediate therapeutic interventions in hyperthyroid conditions or other cardiovascular disorders .

Neurobiological Applications

Cognitive Function and Neuroprotection:

Emerging evidence suggests that T1AM may have neuroprotective effects, potentially influencing cognitive functions. Its presence in the brain indicates a role in neurotransmission and neuroprotection against oxidative stress. The modulation of TAAR1 by T1AM may lead to significant behavioral changes, including improved cognitive performance under stress conditions .

Case Study:

Research has indicated that T1AM can influence neurotransmitter systems, leading to alterations in mood and behavior. In rodent models, treatment with T1AM resulted in enhanced resilience to stress-induced behavioral changes, suggesting its potential as a therapeutic agent for mood disorders .

Biosynthesis and Mechanism of Action

Biosynthetic Pathways:

The biosynthesis of T1AM is complex and remains partially understood. Studies utilizing isotope-labeled thyroxine (T4) have shown that T1AM levels are influenced by thyroid status but do not appear to be direct metabolites of T4. Instead, they may require similar biosynthetic factors for their production, indicating an intricate relationship with thyroid hormone metabolism .

Mechanistic Insights:

The mechanism through which T1AM exerts its effects involves the activation of G protein-coupled receptors (GPCRs), specifically TAAR1. This activation leads to rapid intracellular signaling cascades that result in physiological changes distinct from those induced by traditional thyroid hormones like thyroxine (T4) or triiodothyronine (T3) .

Data Table: Applications Overview

特性

CAS番号 |

884320-54-1 |

|---|---|

分子式 |

C14H15ClINO2 |

分子量 |

395.65 g/mol |

IUPAC名 |

4-[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-iodophenoxy]phenol;hydrochloride |

InChI |

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H/i7D2,8D2; |

InChIキー |

RVKVVMXTPQCCIX-UVSTZUAESA-N |

SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |

異性体SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)OC2=CC=C(C=C2)O)I)C([2H])([2H])N.Cl |

正規SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |

ピクトグラム |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

同義語 |

4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol-d4 Hydrochloride ; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。